1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O2 It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-ethoxyphenylacetone, using a cyclopropylating agent like diazomethane. The reaction typically requires a catalyst, such as rhodium or copper, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Propoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Butoxyphenyl)cyclopropyl]ethan-1-ol
Uniqueness: 1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O2/c1-3-15-12-6-4-11(5-7-12)13(8-9-13)10(2)14/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
WQVRCFYUHSCWKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)C(C)O |
Origin of Product |
United States |
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